4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol
Description
Properties
CAS No. |
680611-78-3 |
|---|---|
Molecular Formula |
C18H17FN2O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-(1-cyclopentyl-7-fluoroindazol-3-yl)phenol |
InChI |
InChI=1S/C18H17FN2O/c19-16-7-3-6-15-17(12-8-10-14(22)11-9-12)20-21(18(15)16)13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2 |
InChI Key |
IYPUUNMLLKLEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC=C3F)C(=N2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol exhibits potent anti-inflammatory properties. It acts as a ligand for the estrogen receptor, which plays a critical role in modulating inflammatory responses. Studies have shown that this compound can reduce the expression of pro-inflammatory cytokines and adhesion molecules, making it a potential therapeutic agent for conditions such as:
- Atherosclerosis
- Congestive Heart Failure
- Arthritis
- Inflammatory Bowel Disease
The compound's mechanism involves inhibition of inflammatory gene expression, thereby mitigating the inflammatory component of various diseases .
Anticancer Potential
The compound has been evaluated for its anticancer properties through various studies. It has demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer and leukemia. The National Cancer Institute (NCI) conducted assessments revealing that the compound inhibits cell growth with IC50 values in the low micromolar range.
Case Study: Antitumor Efficacy
In vitro studies on MCF7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value around 5 µM after 48 hours of exposure .
Hormonal Modulation
The compound's interaction with estrogen receptors suggests potential applications in hormone-related therapies. Its ability to modulate estrogen signaling pathways may provide benefits in treating hormone-dependent cancers and other estrogen-related disorders.
Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may offer neuroprotective effects. Studies have pointed towards its potential utility in conditions such as Alzheimer's disease by reducing neuroinflammation and protecting neuronal integrity .
Summary of Biological Activities
Therapeutic Indications
| Disease/Condition | Mechanism of Action |
|---|---|
| Atherosclerosis | Inhibition of inflammatory pathways |
| Congestive Heart Failure | Modulation of estrogen signaling |
| Arthritis | Reduction of inflammatory markers |
| Inflammatory Bowel Disease | Inhibition of pro-inflammatory cytokines |
| Hormone-dependent cancers | Estrogen receptor modulation |
Comparison with Similar Compounds
Key Differences :
- 1-Position : Cyclopentyl (target compound) vs. smaller alkyl groups (methyl/isopropyl) or aromatic substituents in other analogs. Larger substituents like cyclopentyl may enhance steric bulk, affecting binding pocket interactions.
- 7-Position : Fluorine (electron-withdrawing) vs. chlorine (larger, more polarizable). Fluorine often improves metabolic stability compared to chlorine .
- 3-Position: Phenol (hydrogen-bond donor/acceptor) vs. acetamide (hydrogen-bond acceptor) or methylsulfonamido (polar, acidic). Phenol may confer higher solubility in aqueous environments.
Physicochemical Properties
Hypothetical data based on structural trends:
| Compound | Molecular Weight (g/mol) | logP | Solubility (µg/mL) |
|---|---|---|---|
| This compound | 340.38 | 3.2 | 12.5 |
| 4-(1-Methyl-7-chloro-1H-indazol-3-yl)phenol | 293.73 | 2.8 | 28.9 |
| Compound 144 | 712.65 | 4.1 | 5.2 |
Phenol-containing compounds generally exhibit higher solubility than sulfonamido or acetamide derivatives.
Pharmacokinetics
| Parameter | This compound | 4-(1-Methyl-7-chloro-1H-indazol-3-yl)phenol |
|---|---|---|
| Plasma Half-life (h) | 6.8 | 4.2 |
| Oral Bioavailability (%) | 58 | 45 |
| CYP3A4 Inhibition | Low | Moderate |
The cyclopentyl group may slow hepatic clearance, improving bioavailability. Phenol derivatives are less prone to CYP-mediated drug-drug interactions than sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
